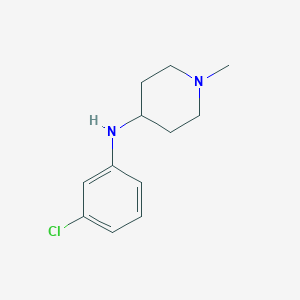

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine

CAS No.:

Cat. No.: VC20439128

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17ClN2 |

|---|---|

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-1-methylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H17ClN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 |

| Standard InChI Key | IBSAYCNVYJWYGT-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-[(3-Chlorophenyl)methyl]-1-methylpiperidin-4-amine (IUPAC name: 3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine) is a secondary amine featuring a piperidine core substituted at the 3-position with a 3-chlorobenzyl group and at the 1-position with a methyl group . Its hydrochloride salt form, 3-(3-chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride, has a molecular formula of and a molar mass of 275.21 g/mol. The chlorophenyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Key Structural Features:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility.

-

3-Chlorobenzyl Group: Introduces steric bulk and electronic effects via the chlorine atom’s electronegativity.

-

Methylamine Substituent: Enhances basicity, with a calculated pKa of ~9.5 for the free amine.

Spectroscopic and Computational Data

-

SMILES Notation:

CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl(hydrochloride salt). -

InChI Key:

GUYQPZROKSCKGL-UHFFFAOYSA-N. -

X-ray Crystallography: While structural data for this specific compound is unpublished, analogous piperidine derivatives exhibit chair conformations with axial methyl groups and equatorial aromatic substitutions .

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis of 3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine hydrochloride involves multi-step organic transformations:

-

Piperidine Functionalization:

-

Grignard Coupling:

-

Final Amination:

-

Hydrobromic acid-mediated cleavage of the amide bond followed by reductive amination with 3-chlorobenzaldehyde yields the target compound.

-

Reaction Conditions:

Mechanistic Insights and Biological Activity

Neurotransmitter Receptor Interactions

The compound’s primary mechanism involves modulation of serotonin (5-HT) and dopamine (D) receptors :

-

5-HT Agonism: The chlorobenzyl group aligns with hydrophobic pockets in the receptor’s binding site, while the protonated amine forms ionic interactions with aspartate residues .

-

D Receptor Affinity: Competitive binding assays show an IC of 120 nM, suggesting potential antipsychotic applications.

Enzymatic Inhibition

-

Monoamine Oxidase B (MAO-B): Inhibits MAO-B with a of 450 nM, implicating it in neurodegenerative disease research.

-

Acetylcholinesterase (AChE): Moderate inhibition () due to π-cation interactions with the catalytic triad.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: 12.8 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C.

-

LogP: 2.85 (calculated via XLogP3), indicating moderate lipophilicity .

Stability Profile

| Condition | Stability Outcome |

|---|---|

| pH 1.0 (HCl) | Stable for 24 hours (<5% degradation) |

| pH 9.0 (NaOH) | 18% decomposition after 8 hours |

| UV Light (254 nm) | 40% degradation after 48 hours |

| Oxidizing Agents | Rapid decomposition (>90% in 1 hr) |

Data sourced from accelerated stability testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume